Dilithiumphthalocyanine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

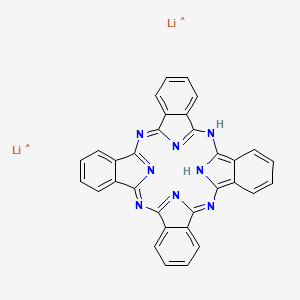

Dilithiumphthalocyanine is a compound that has garnered significant interest in recent years due to its unique properties and potential applications. It is a type of phthalocyanine, which are macrocyclic compounds with a wide range of uses in various fields. This compound, in particular, is known for its high lithium ion conductivity and has been studied extensively for its potential use in solid-state lithium batteries .

Preparation Methods

The synthesis of dilithiumphthalocyanine typically involves the reaction of phthalonitrile with lithium metal. This reaction can be carried out under various conditions, including heating, microwave radiation, and reflux . The solvothermal synthesis method has also been applied, which involves the use of high temperatures and pressures to facilitate the reaction . Industrial production methods often involve large-scale reactions under controlled conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Dilithiumphthalocyanine undergoes several types of chemical reactions, including cationic exchange reactions, where one of the lithium ions can be replaced by other cations . It also participates in electrochemical reactions, where it can act as an electrocatalyst . Common reagents used in these reactions include tetra-alkyl ammonium cations and various solvents . The major products formed from these reactions depend on the specific reagents and conditions used, but they often include substituted phthalocyanines and other lithium-containing compounds .

Scientific Research Applications

Dilithiumphthalocyanine has a wide range of scientific research applications. In chemistry, it is used as an electrolyte additive to regulate ion solvation and transport in lithium metal anodes, which helps to prevent dendrite formation and improve battery performance . In industry, it is used in the development of solid-state lithium batteries, where it serves as an interlayer to improve electrode-electrolyte contact and enhance lithium ion transport .

Mechanism of Action

The mechanism by which dilithiumphthalocyanine exerts its effects is primarily through its high lithium ion conductivity and strong interactions with solvents . The compound generates a solvation sheath around the lithium ions, which helps to regulate ion transport and prevent dendrite formation in lithium metal anodes . This results in improved battery performance and stability . The molecular targets and pathways involved include the lithium ions and the solvents used in the electrolyte .

Comparison with Similar Compounds

Dilithiumphthalocyanine is unique among phthalocyanines due to its high lithium ion conductivity and its ability to act as an electrolyte additive . Similar compounds include other metal phthalocyanines, such as copper phthalocyanine and zinc phthalocyanine, which have different metal centers but similar macrocyclic structures . These compounds also have various applications in chemistry, biology, and industry, but they do not exhibit the same level of lithium ion conductivity as this compound .

Properties

Molecular Formula |

C32H18Li2N8 |

|---|---|

Molecular Weight |

528.5 g/mol |

InChI |

InChI=1S/C32H18N8.2Li/c1-2-10-18-17(9-1)25-33-26(18)38-28-21-13-5-6-14-22(21)30(35-28)40-32-24-16-8-7-15-23(24)31(36-32)39-29-20-12-4-3-11-19(20)27(34-29)37-25;;/h1-16H,(H2,33,34,35,36,37,38,39,40);; |

InChI Key |

VEGOPYLKEARSAH-UHFFFAOYSA-N |

Canonical SMILES |

[Li].[Li].C1=CC=C2C(=C1)C3=NC2=NC4=NC(=NC5=NC(=NC6=C7C=CC=CC7=C(N6)N3)C8=CC=CC=C85)C9=CC=CC=C94 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Iodo-2-(trifluoromethyl)benzo[d]oxazole](/img/structure/B12860129.png)